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Compound of Interest

Compound Name:
2-Thiophen-2-yl-imidazo[1,2-

a]pyrimidine

Cat. No.: B056887 Get Quote

The imidazo[1,2-a]pyrimidine scaffold has emerged as a significant pharmacophore in the

development of targeted kinase inhibitors, a cornerstone of modern precision medicine. This

guide provides a comparative analysis of the inhibitory activity of imidazo[1,2-a]pyrimidine-

based compounds against various kinases, juxtaposed with established inhibitors. Detailed

experimental protocols and visualizations of key signaling pathways are included to support

researchers, scientists, and drug development professionals in this field.

Comparative Inhibitory Activity of Imidazo[1,2-
a]pyrimidine Derivatives
The versatility of the imidazo[1,2-a]pyrimidine core allows for the development of potent and

selective inhibitors for a range of kinases. The following tables summarize the inhibitory

concentrations (IC50) of representative compounds from this class and compare them with

other known kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition
Dysregulation of CDKs is a hallmark of cancer, making them a key therapeutic target.

Imidazo[1,2-a]pyridine derivatives have shown significant potential as CDK inhibitors.
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Kinase

Imidazo[1,2-
a]pyridine
Derivative (AZ703)
IC50 (nM)

Dinaciclib IC50
(nM)

PF-07104091 IC50
(nM)

CDK1/cyclin B 29 3 ~120-240

CDK2/cyclin E 34 1 2.4

CDK4/cyclin D1 >10000 4 0.4

CDK5/p25 78 1 1.1

CDK9/cyclin T1 1900 4 0.27

Data sourced from a

comparative analysis

of CDK inhibitors.[1]

c-KIT Inhibition
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including

gastrointestinal stromal tumors (GIST). Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have

demonstrated potent inhibition of both wild-type and imatinib-resistant c-KIT mutants.[2]
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Compound c-KIT (V654A) IC50 (nM)
GIST 430/654 (cellular)
IC50 (nM)

A60 8 70

A73 4 98

A75 8.5 59

A84 2.8 48

A99 8.2 62

A100 9.2 38

A102 9.8 46

A120 2.9 52

A252 2.2 47

Imatinib - -

Sunitinib - -

A selection of potent

compounds from a patented

series.[3]

Aurora Kinase Inhibition
Aurora kinases are critical for cell division, and their overexpression is common in many

cancers. Imidazo[1,2-a]pyrazine, a related scaffold, has yielded potent dual inhibitors of Aurora

A and B kinases.
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Compound
Aurora A (TdF Kd,
nM)

Aurora B (TdF Kd,
nM)

phos-HH3 (cellular)
IC50 (nM)

Imidazo-[1,2-a]-

pyrazine (1)
- - 250

12k (SCH 1473759) 0.02 0.03 25

Data highlights the

optimization from a

modest inhibitor to a

picomolar inhibitor.

Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for drug

development. The following diagrams, generated using Graphviz, illustrate the points of

intervention for imidazo[1,2-a]pyrimidine-based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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